molecular formula C19H16O5 B14652490 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- CAS No. 49572-76-1

2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl-

Cat. No.: B14652490
CAS No.: 49572-76-1
M. Wt: 324.3 g/mol
InChI Key: YUHVWUKXIRHANR-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with propenone and phenyl groups under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-
  • 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-(2-naphthalenyl)-

Uniqueness

Compared to similar compounds, 2-Propen-1-one, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)-3-phenyl- stands out due to its specific substitution pattern on the benzofuran ring, which imparts unique chemical and biological properties

Properties

CAS No.

49572-76-1

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C19H16O5/c1-22-17-13-10-11-24-18(13)19(23-2)16(21)15(17)14(20)9-8-12-6-4-3-5-7-12/h3-11,21H,1-2H3

InChI Key

YUHVWUKXIRHANR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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